methanone](/img/structure/B12500115.png)
[4-(4-Methoxyphenyl)piperazin-1-yl](piperidin-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(4-Methoxyphenyl)piperazin-1-yl]-(2-piperidyl)methanone: is a chemical compound with the molecular formula C17H25N3O2 and a molar mass of 303.4 g/mol . This compound is known for its unique structure, which includes a piperazine ring substituted with a methoxyphenyl group and a piperidine ring attached to a methanone group. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-(4-Methoxyphenyl)piperazin-1-yl]-(2-piperidyl)methanone typically involves the reaction of 4-methoxyphenylpiperazine with 2-piperidylmethanone under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dimethylformamide (DMF) , and a catalyst, such as triethylamine . The reaction mixture is heated to a specific temperature, often around 80-100°C , and stirred for several hours to ensure complete reaction .
Industrial Production Methods: In an industrial setting, the production of [4-(4-Methoxyphenyl)piperazin-1-yl]-(2-piperidyl)methanone may involve large-scale batch reactors where the reactants are combined in precise proportions. The reaction conditions, including temperature, pressure, and stirring speed, are carefully monitored and controlled to optimize yield and purity. After the reaction is complete, the product is typically purified using techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: [4-(4-Methoxyphenyl)piperazin-1-yl]-(2-piperidyl)methanone can undergo various chemical reactions, including oxidation , reduction , and substitution reactions.
Common Reagents and Conditions:
Oxidation: This compound can be oxidized using reagents such as or under acidic conditions.
Reduction: Reduction can be achieved using reagents like or in anhydrous solvents.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones , while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry: In chemistry, [4-(4-Methoxyphenyl)piperazin-1-yl]-(2-piperidyl)methanone is used as a building block for the synthesis of more complex molecules. It is often employed in the development of pharmaceutical intermediates and organic synthesis .
Biology: In biological research, this compound is studied for its potential effects on cell signaling pathways and receptor interactions . It is used in experiments to understand the mechanisms of neurotransmitter modulation and enzyme inhibition .
Medicine: In medicine, [4-(4-Methoxyphenyl)piperazin-1-yl]-(2-piperidyl)methanone is investigated for its potential therapeutic applications. It has shown promise in the treatment of neurological disorders and psychiatric conditions due to its ability to interact with specific receptors in the brain .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials . Its unique chemical properties make it valuable in the development of polymers and coatings .
Mechanism of Action
The mechanism of action of [4-(4-Methoxyphenyl)piperazin-1-yl]-(2-piperidyl)methanone involves its interaction with specific molecular targets, such as receptors and enzymes . The compound binds to these targets, modulating their activity and influencing various biochemical pathways . For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, thereby affecting neurotransmission and signal transduction .
Comparison with Similar Compounds
- [4-(4-Methoxyphenyl)piperazin-1-yl]-(2-piperidyl)methanone
- [4-(4-Chlorophenyl)piperazin-1-yl]-(2-piperidyl)methanone
- [4-(4-Fluorophenyl)piperazin-1-yl]-(2-piperidyl)methanone
- [4-(4-Methylphenyl)piperazin-1-yl]-(2-piperidyl)methanone
Comparison: Compared to its analogs, [4-(4-Methoxyphenyl)piperazin-1-yl]-(2-piperidyl)methanone is unique due to the presence of the methoxy group on the phenyl ring. This substitution can significantly influence the compound’s chemical reactivity , binding affinity , and biological activity . For instance, the methoxy group may enhance the compound’s ability to cross the blood-brain barrier , making it more effective in targeting central nervous system receptors .
Properties
Molecular Formula |
C17H25N3O2 |
|---|---|
Molecular Weight |
303.4 g/mol |
IUPAC Name |
[4-(4-methoxyphenyl)piperazin-1-yl]-piperidin-2-ylmethanone |
InChI |
InChI=1S/C17H25N3O2/c1-22-15-7-5-14(6-8-15)19-10-12-20(13-11-19)17(21)16-4-2-3-9-18-16/h5-8,16,18H,2-4,9-13H2,1H3 |
InChI Key |
MERYXGFDIZMVMX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3CCCCN3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


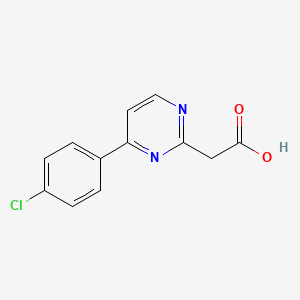
![2-{[(2-Fluorophenyl)sulfonyl]methyl}pyridine](/img/structure/B12500039.png)

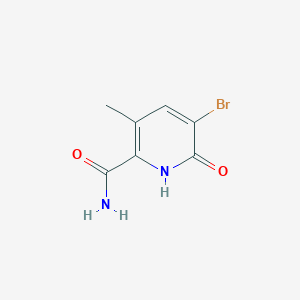

![Methyl 4-(4-ethylpiperazin-1-yl)-3-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}benzoate](/img/structure/B12500075.png)
![7-Tert-butyl-2-(methylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B12500082.png)
![5-({3-Methoxy-4-[(4-methylbenzyl)oxy]benzyl}amino)-2-(morpholin-4-yl)benzoic acid](/img/structure/B12500089.png)
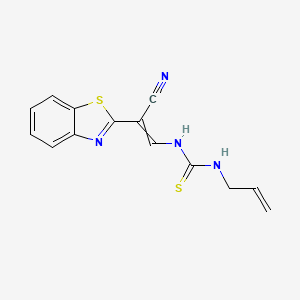
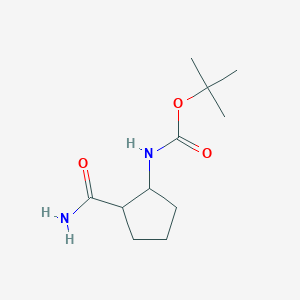
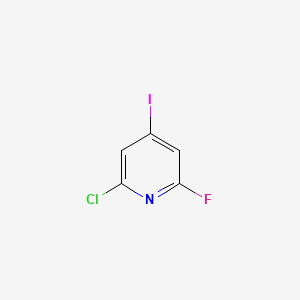
![1-[6-(piperidin-1-yl)pyrimidin-4-yl]-1H-pyrazole-3-carboxylic acid](/img/structure/B12500103.png)
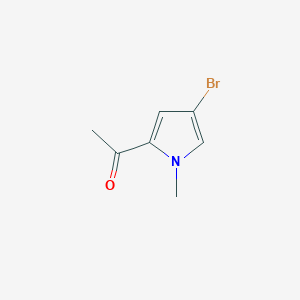
![[S(R)]-N-[(1S)-1-[2-(9-Anthracenyl)phenyl]-2-(diphenylphosphino)ethyl]-N,2-dimethyl-2-propanesulfinamide](/img/structure/B12500111.png)
